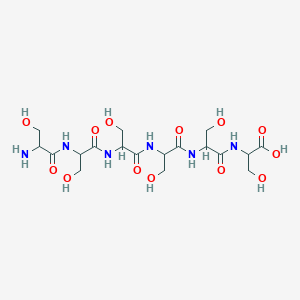
17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” is a complex organic compound characterized by multiple functional groups, including amino, hydroxy, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” typically involves multi-step organic synthesis. The process may include:
Formation of the backbone: This step involves the construction of the main carbon chain through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Amino, hydroxy, and carboxylic acid groups are introduced through reactions like amination, hydroxylation, and carboxylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and reagents: Use of efficient catalysts to speed up reactions and reduce costs.
Quality control: Implementation of stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Amino groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme studies: As a substrate or inhibitor in enzymatic reactions.
Protein modification: For studying protein-ligand interactions.
Medicine
Drug development: As a potential therapeutic agent.
Diagnostics: As a marker or probe in diagnostic assays.
Industry
Materials science: As a building block for advanced materials.
Biotechnology: In the development of biosensors and bioelectronics.
Wirkmechanismus
The mechanism of action of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” depends on its specific application. For example:
Enzymatic inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Protein interaction: It may interact with specific proteins, altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyamino acids: Compounds with multiple amino groups.
Polyhydroxy acids: Compounds with multiple hydroxy and carboxylic acid groups.
Uniqueness
Functional group density: The high density of functional groups in “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” makes it unique compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H32N6O13 |
|---|---|
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37) |
InChI-Schlüssel |
HXYHKCTXBXPALT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


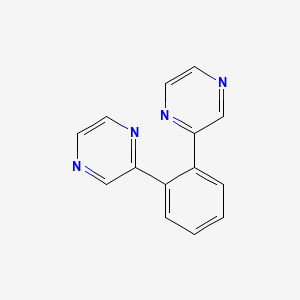
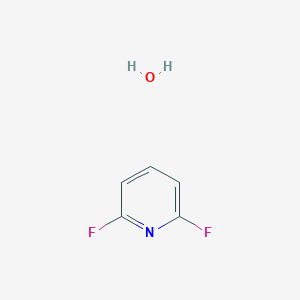

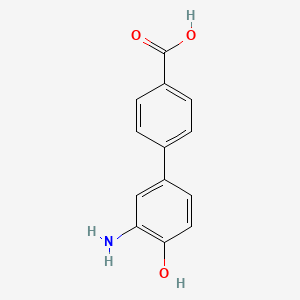
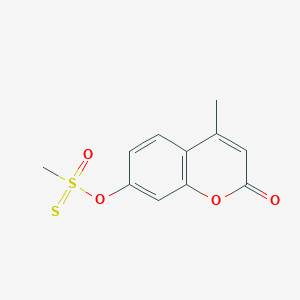
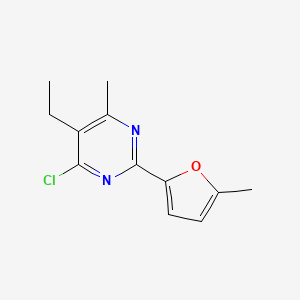

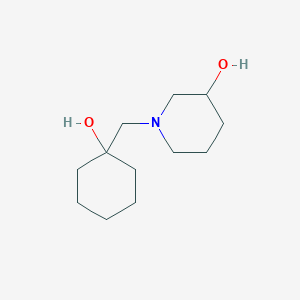
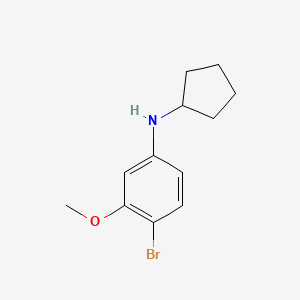
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

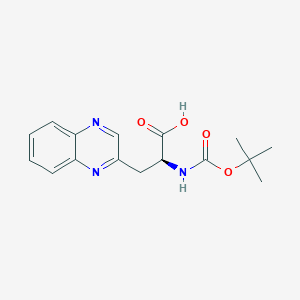
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
